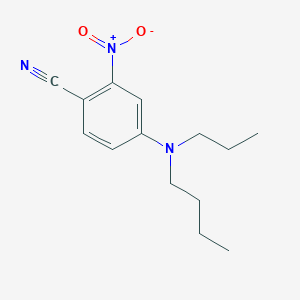![molecular formula C8H6ClNOS B13877925 (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is a chemical compound that belongs to the class of thienopyridines It is characterized by a thieno[3,2-c]pyridine core structure with a chlorine atom at the 4-position and a methanol group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thienopyridine core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major products include dechlorinated or modified thienopyridine derivatives.
Substitution: The major products include substituted thienopyridine derivatives with various functional groups.
Scientific Research Applications
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-pyridin-2-yl)-methanol: This compound has a similar structure but lacks the thieno ring.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyridine core but differ in the substitution pattern and functional groups.
Uniqueness
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the methanol group on the thienopyridine core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H6ClNOS |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
(4-chlorothieno[3,2-c]pyridin-7-yl)methanol |
InChI |
InChI=1S/C8H6ClNOS/c9-8-6-1-2-12-7(6)5(4-11)3-10-8/h1-3,11H,4H2 |
InChI Key |
KIYTVFAYUVRFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=NC=C2CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


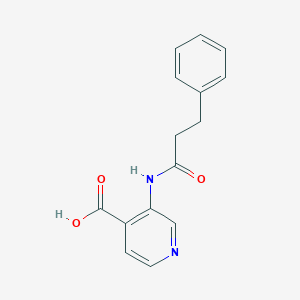

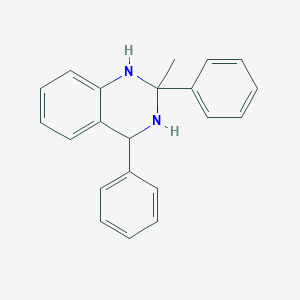
![Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)
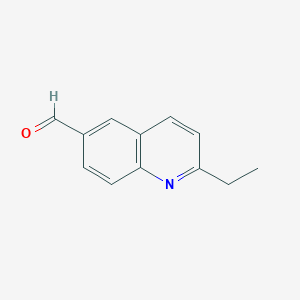

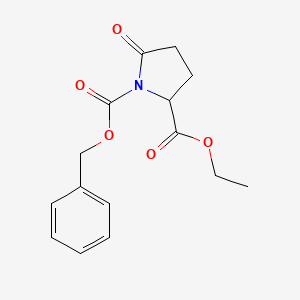
![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
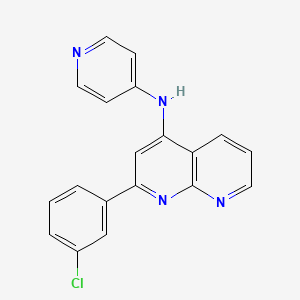

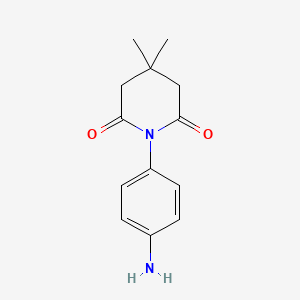
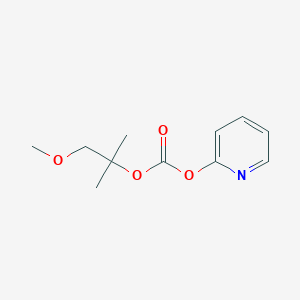
![(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid](/img/structure/B13877923.png)
